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A comprehensive guide for researchers and wine professionals on the distinct sensory

contributions of two key C13-norisoprenoids, Vitispirane and 1,1,6-trimethyl-1,2-

dihydronaphthalene (TDN), to the aroma profile of Riesling wine.

This guide provides a detailed comparison of the sensory impact of Vitispirane and TDN, two

prominent C13-norisoprenoid aroma compounds found in Riesling wine. While both originate

from the degradation of carotenoids in grapes, their sensory characteristics and impact on the

final wine profile are markedly different. This document summarizes key quantitative data,

outlines experimental protocols for their analysis, and presents visual diagrams to illustrate

their formation and evaluation.

Quantitative Sensory Data
The sensory relevance of an aroma compound is determined by its concentration in the wine

relative to its sensory threshold. The following tables summarize the known sensory thresholds

and typical concentration ranges for Vitispirane and TDN in Riesling wine.

Table 1: Sensory Thresholds of Vitispirane and TDN in Riesling Wine
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Compound
Sensory
Descriptor(s)

Detection
Threshold
(µg/L)

Recognition
Threshold
(µg/L)

Rejection
Threshold
(µg/L)

Vitispirane

Floral, fruity,

woody,

eucalyptus,

camphor[1]

~100[2] - -

TDN
Petrol,

kerosene[1]
2 - 4 10 - 12 71 - 82

Table 2: Typical Concentration Ranges of Vitispirane and TDN in Riesling Wine

Compound
Concentration Range in
Young Riesling (µg/L)

Concentration Range in
Aged Riesling (µg/L)

Vitispirane 0.5 - 80[3] Can increase with aging[2]

TDN 1.3 - 17.1[4] Up to 255[4]

Sensory Impact Comparison
TDN is well-known for its potent "petrol" or "kerosene" aroma in aged Riesling.[1] Its low

sensory detection threshold means that even at low concentrations, it can significantly

influence the wine's bouquet. In contrast, Vitispirane is characterized by more subtle floral,

fruity, and camphor-like notes.[1][2] A study on Riesling wine aging showed that while

Vitispirane concentrations were approximately three times higher than those of TDN, its

sensory impact was considered limited due to its significantly higher detection threshold of

around 100 µg/L.[2] This suggests that while both compounds contribute to the complexity of

Riesling's aroma, TDN is often the more dominant and readily perceived C13-norisoprenoid,

particularly as the wine ages.

Experimental Protocols
The quantification and sensory evaluation of Vitispirane and TDN in Riesling wine involve

specific analytical and sensory methodologies.
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Chemical Analysis: Headspace Solid-Phase
Microextraction Gas Chromatography-Mass
Spectrometry (HS-SPME-GC-MS)
This is a common and effective method for the analysis of volatile compounds like Vitispirane
and TDN in wine.

Sample Preparation: A wine sample (typically 5-10 mL) is placed in a sealed vial. An internal

standard (e.g., deuterated TDN or Vitispirane) is often added for accurate quantification.

Headspace Extraction (HS-SPME): A solid-phase microextraction (SPME) fiber is exposed to

the headspace (the gas phase above the wine) in the vial. The volatile compounds, including

Vitispirane and TDN, adsorb onto the fiber coating. The extraction is typically carried out at

a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) with

agitation to promote volatilization.

Gas Chromatography (GC) Separation: The SPME fiber is then inserted into the heated

injection port of a gas chromatograph. The adsorbed volatile compounds are desorbed from

the fiber and carried by an inert gas (e.g., helium) through a long, thin capillary column. The

column separates the compounds based on their boiling points and chemical properties.

Mass Spectrometry (MS) Detection and Quantification: As the separated compounds exit the

GC column, they enter a mass spectrometer. The MS ionizes the compounds and separates

the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for

each compound. This allows for their identification and quantification by comparing their

spectra and retention times to those of known standards.

Sensory Analysis: Descriptive Analysis
Descriptive analysis is a sensory evaluation method used to identify and quantify the sensory

attributes of a product.

Panelist Selection and Training: A panel of trained assessors (typically 8-12 individuals) is

selected based on their sensory acuity and ability to describe aromas. The panelists undergo

training to familiarize themselves with the specific aroma attributes relevant to Riesling wine,

including reference standards for Vitispirane and TDN at various concentrations.
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Sample Presentation: Wine samples are presented to the panelists in a controlled

environment (e.g., sensory booths with controlled lighting and temperature). The samples

are served in standardized glasses, coded with random three-digit numbers to prevent bias.

The order of presentation is randomized for each panelist.

Evaluation: Panelists evaluate the intensity of each aroma attribute (e.g., "petrol," "floral,"

"fruity," "camphor") on a structured scale (e.g., a 15-cm line scale anchored with "low" and

"high").

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed

(e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory

profiles of the wines.

Visualizations
The following diagrams illustrate the formation pathways of Vitispirane and TDN and a typical

experimental workflow for their analysis.
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Figure 1. Simplified formation pathway of Vitispirane and TDN from carotenoid precursors in

grapes.
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Figure 2. Experimental workflow for the comparative analysis of Vitispirane and TDN in

Riesling wine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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